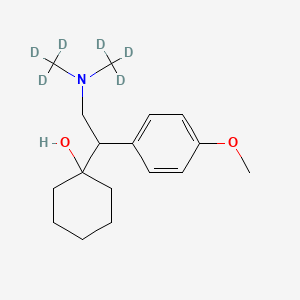

Venlafaxine-d6

描述

属性

IUPAC Name |

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345307 | |

| Record name | Venlafaxine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Venlafaxine-d6: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Venlafaxine-d6, including its chemical structure, properties, and application in quantitative bioanalysis.

This compound is a deuterated analog of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders. The strategic replacement of six hydrogen atoms with their heavier isotope, deuterium, makes this compound an ideal internal standard for mass spectrometry-based quantification of Venlafaxine in biological matrices. Its utility is paramount in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments where precision and accuracy are critical.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, while being distinguishable by mass. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. It behaves nearly identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization, thus effectively compensating for matrix effects and variations in instrument response. This ensures a highly accurate and precise quantification of the target analyte.

Chemical Structure and Properties

This compound is structurally identical to Venlafaxine, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups of the dimethylamino moiety.

IUPAC Name: 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol[1]

The chemical structures of Venlafaxine and this compound are depicted below for comparison.

Caption: Chemical structures of Venlafaxine (left) and this compound (right), highlighting the six deuterium atoms on the N,N-dimethyl group.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁D₆NO₂ | [2] |

| Molecular Weight | 283.44 g/mol | [1][2][3] |

| CAS Number | 1020720-02-8 | [2] |

| Purity | ≥98% | [2] |

Quantitative Analysis of Venlafaxine using this compound

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological samples such as plasma.

Experimental Protocol: UPLC-MS/MS Quantification in Rat Plasma

This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Venlafaxine and ODV in rat plasma.[4]

1. Preparation of Standard and Internal Standard Solutions:

-

Primary stock solutions of Venlafaxine (2 mg/mL), ODV (2 mg/mL), and this compound (1 mg/mL) are prepared in methanol.

-

Working solutions are prepared by diluting the stock solutions with methanol.

-

Calibration curve standards are prepared by spiking drug-free rat plasma with appropriate volumes of the working solutions to achieve final concentrations ranging from 10 to 2000 ng/mL for both Venlafaxine and ODV.

-

Quality control (QC) samples are prepared in the same manner at different concentration levels.

2. Sample Preparation (Solid-Phase Extraction):

-

To 300 µL of plasma sample (blank, spiked, or unknown), add 20 µL of the this compound internal standard working solution (50 µg/mL) and vortex.

-

Condition an OASIS HLB solid-phase extraction cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the prepared plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol.

-

Elute the analytes and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness at 40°C under a stream of nitrogen gas.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

-

UPLC System: ACQUITY UPLC®

-

Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)

-

Mobile Phase: Isocratic elution (specific composition to be optimized)

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

4. MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Venlafaxine (VEN) | 278.3 | 121.08 |

| O-desmethylvenlafaxine (ODV) | 264.2 | 107.1 |

| This compound (Internal Standard) | 284.4 | 121.0 |

Data from a validated UPLC-MS/MS method for the determination of Venlafaxine and its metabolite in rat plasma.[4]

Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive and specific bioanalytical methods.

| Analyte | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Venlafaxine (VEN) | 2.66 | 7.98 |

| O-desmethylvenlafaxine (ODV) | 2.78 | 8.34 |

Performance data from a validated UPLC-MS/MS method using this compound in rat plasma.[5]

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental process and the key relationships in the bioanalytical method.

References

- 1. This compound | C17H27NO2 | CID 59807278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. D,L-Venlafaxine-d6 | C17H27NO2 | CID 45040682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Venlafaxine-d6: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical and chemical properties of Venlafaxine-d6, a deuterated isotopologue of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Core Physical and Chemical Properties

This compound, also known as 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6, is a stable, isotopically labeled form of Venlafaxine.[1] The deuterium labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Venlafaxine in biological matrices.[2][3][4][5]

Structural and Molecular Data

| Property | Value | Reference |

| Chemical Name | 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6 | [1] |

| Alternate Names | D,L-Venlafaxine-d6; [2H6]-DL-Venlafaxine | [1][6] |

| CAS Number | 1020720-02-8 | [1][2][6][7][8][9] |

| Molecular Formula | C₁₇H₂₁D₆NO₂ | [1][2][6][7] |

| Molecular Weight | 283.44 g/mol | [1][2][6][7][9][10][11] |

| Appearance | Off-White Solid | [2] |

Physicochemical Properties

Precise experimental values for the physical properties of this compound are not extensively reported in the literature. However, they are expected to be very similar to those of the non-deuterated Venlafaxine. The following table includes predicted values and values for the non-deuterated form as a reference.

| Property | Value (this compound) | Value (Venlafaxine) | Reference |

| Melting Point | 67-69°C (Predicted) | 215-217 °C (hydrochloride salt) | [6][9] |

| Boiling Point | 397.6 ± 27.0 °C at 760 mmHg (Predicted) | Not available | [6] |

| Solubility | Information not available | 572 mg/mL in water (hydrochloride salt) | [12] |

| LogP | 2.91 (Predicted) | 0.43 (Octanol:water) | [6][12] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of a substance like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid state.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.

Methodology:

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated slowly and evenly.

-

The temperature at which a continuous stream of bubbles emerges from the capillary tube is noted. This indicates the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated solution in a specific solvent at a given temperature.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Spectral Analysis

Objective: To obtain detailed information about the molecular structure of this compound.

Methodology:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The NMR spectrum is acquired using an NMR spectrometer. ¹H and ¹³C NMR are standard techniques. The presence of deuterium in place of hydrogen will result in the absence of signals at the corresponding chemical shifts in the ¹H NMR spectrum.

Objective: To determine the mass-to-charge ratio of this compound and its fragmentation pattern.

Methodology:

-

A sample of this compound is introduced into the mass spectrometer.

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum, which shows the relative abundance of each ion, is recorded. This is crucial for confirming the molecular weight and isotopic labeling.

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

The IR spectrum is recorded as the infrared radiation is passed through the sample.

-

The absorption bands in the spectrum correspond to the vibrational frequencies of the different bonds within the molecule, allowing for the identification of functional groups.

Signaling and Metabolic Pathways

Venlafaxine, the non-deuterated parent compound, is a serotonin-norepinephrine reuptake inhibitor (SNRI).[13][14] Its therapeutic effects are primarily attributed to its potentiation of neurotransmitter activity in the central nervous system.[15][16]

Mechanism of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), potently inhibit the reuptake of both serotonin and norepinephrine.[13][15] At lower doses, it predominantly inhibits serotonin reuptake, while at higher doses, it also inhibits norepinephrine reuptake.[17] It also weakly inhibits the reuptake of dopamine.[13][14][15] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[13][16]

Caption: Mechanism of action of Venlafaxine.

Metabolic Pathway

Venlafaxine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[13][14][16] The major metabolic pathway is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), which is mediated by the CYP2D6 enzyme.[13][18] A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), catalyzed by CYP3A4 and CYP2C19.[13][19] These metabolites can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[13][19]

Caption: Metabolic pathway of Venlafaxine.

Experimental Workflow for Quantification in Biological Samples

This compound is commonly used as an internal standard in the quantification of Venlafaxine and its metabolites in biological matrices like plasma. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Workflow for Venlafaxine quantification.

References

- 1. Experimental Design [web.mit.edu]

- 2. benchchem.com [benchchem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webassign.net [webassign.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. byjus.com [byjus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HPLC method for venlafaxine HCl in bulk and dosage forms. [wisdomlib.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. amherst.edu [amherst.edu]

- 19. pennwest.edu [pennwest.edu]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Venlafaxine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Venlafaxine-d6, a deuterated internal standard crucial for the accurate quantification of the antidepressant venlafaxine in biological matrices. This document details the synthetic pathways, experimental protocols for synthesis and purification, and methodologies for assessing isotopic enrichment.

Introduction to this compound

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate bioanalysis by mass spectrometry. This compound, in which six hydrogen atoms on the dimethylamino group are replaced with deuterium, is a commonly used internal standard due to its chemical similarity to the parent drug and its distinct mass-to-charge ratio.

Synthesis of this compound

The synthesis of this compound typically mirrors the synthetic routes of unlabeled venlafaxine, with the key difference being the introduction of deuterium atoms via a deuterated reagent. A common and efficient method is through reductive amination.

A plausible synthetic scheme for this compound involves the reaction of 1-(cyanomethyl)-(4-methoxyphenyl)cyclohexanol with a deuterated source for the dimethylamino group, followed by reduction. A key intermediate in many syntheses of venlafaxine is 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol[1]. The dimethylation of this intermediate is the step where deuteration is introduced.

Synthetic Pathway Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for the synthesis of venlafaxine, adapted for the preparation of its deuterated analog.

Materials and Reagents:

-

1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol

-

Deuterated formaldehyde (DCDO) or paraformaldehyde-d2

-

Deuterated formic acid (DCOOD) or sodium cyanoborohydride-d3

-

Methanol-d4

-

Water

-

Chloroform

-

Sodium hydroxide solution

-

Isopropyl alcohol

-

Hydrochloric acid (in isopropanol)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a stirred mixture of 1-[2-amino-l-(p-methoxyphenyl)ethyl]cyclohexanol, add deuterated formic acid and deuterated formaldehyde solution in water[1].

-

Heat the reaction mixture at 90-98°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mass and wash with chloroform to remove organic impurities.

-

Cool the aqueous layer to 5°C and basify with a sodium hydroxide solution.

-

Extract the product from the alkaline aqueous layer with chloroform.

-

Evaporate the organic layer under reduced pressure to yield an oily residue of this compound free base.

-

Dissolve the residue in isopropyl alcohol and acidify with hydrochloric acid in isopropanol to a pH of approximately 2 to precipitate the hydrochloride salt.

-

Filter the precipitated solid, wash with isopropyl alcohol, and dry under vacuum to yield this compound hydrochloride.

Isotopic Purity Analysis

The isotopic purity of this compound is critical for its function as an internal standard. It is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for determining the isotopic distribution of this compound. By analyzing the precursor and product ions, the relative abundance of different isotopologues (d0 to d6) can be quantified.

Experimental Workflow for Isotopic Purity by LC-MS/MS

Caption: Workflow for isotopic purity analysis.

Experimental Protocol: LC-MS/MS for Isotopic Purity

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate.

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

-

Mass Spectrometric Conditions:

-

Data Analysis:

-

Acquire mass spectra of the this compound sample.

-

Extract the ion chromatograms for the theoretical exact masses of the protonated Venlafaxine isotopologues (d0 to d6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Quantitative Data Summary

| Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Expected Abundance (%) |

| Venlafaxine-d0 | 278.3 | 121.1 | < 0.1 |

| Venlafaxine-d1 | 279.3 | 121.1 | < 0.5 |

| Venlafaxine-d2 | 280.3 | 121.1 | < 1.0 |

| Venlafaxine-d3 | 281.3 | 121.1 | < 1.0 |

| Venlafaxine-d4 | 282.4 | 121.1 | < 2.0 |

| Venlafaxine-d5 | 283.4 | 121.1 | < 5.0 |

| This compound | 284.4 | 121.0 | > 90 |

Note: The expected abundance is a typical specification for a high-purity standard. Actual values may vary between batches. A certificate of analysis for a commercial batch of this compound confirmed a chromatographic purity of >90%[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and the location of the deuterium labels. The absence or significant reduction of proton signals corresponding to the dimethylamino group in the ¹H-NMR spectrum confirms successful deuteration.

Experimental Protocol: NMR for Structural Confirmation and Purity

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H-NMR Analysis:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Integrate the signals and compare the integration of the remaining proton signals to confirm the absence of the N(CH₃)₂ protons.

-

-

¹³C-NMR Analysis:

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

The signals for the deuterated carbons will be significantly broadened and reduced in intensity or absent, confirming the position of deuteration.

-

¹H-NMR and ¹³C-NMR Data for Unlabeled Venlafaxine (for comparison)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.3 | s | N(CH₃)₂ |

| ¹³C | ~45.4 | N(CH₃)₂ |

Note: The absence or significant reduction of these signals in the respective spectra of this compound would confirm successful deuteration.

Conclusion

The synthesis of this compound is readily achievable through established synthetic routes for venlafaxine, with the incorporation of deuterium at the dimethylamino group. Rigorous analysis of the isotopic purity by mass spectrometry and confirmation of the deuteration site by NMR are essential to ensure its suitability as an internal standard for quantitative bioanalytical methods. The protocols and data presented in this guide provide a framework for the synthesis, purification, and characterization of high-purity this compound for research and drug development applications.

References

Venlafaxine-d6: A Comprehensive Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and specifications for Venlafaxine-d6, a deuterated internal standard crucial for the accurate quantification of Venlafaxine in biological matrices. This document outlines the key quality attributes, analytical methodologies, and underlying scientific principles essential for researchers, scientists, and drug development professionals working with this reference material.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that certifies that the material meets a predefined set of specifications. The following tables summarize the typical quantitative data found on a CoA for a high-quality this compound reference standard.

Identification and General Properties

| Test | Specification | Typical Value |

| Product Name | This compound | This compound |

| Chemical Name | 1-[2-[di(methyl-d3)amino]-1-(4-methoxyphenyl)ethyl]-cyclohexanol | 1-[2-[di(methyl-d3)amino]-1-(4-methoxyphenyl)ethyl]-cyclohexanol |

| CAS Number | 940297-06-3 | 940297-06-3 |

| Molecular Formula | C₁₇H₂₁D₆NO₂ | C₁₇H₂₁D₆NO₂ |

| Molecular Weight | 283.44 g/mol | 283.44 g/mol [1] |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Conforms |

Purity and Impurity Profile

| Test | Specification | Typical Value |

| Purity by HPLC | ≥ 98.0% | 99.8% |

| Isotopic Purity | ≥ 98% (d6) | 99.5% (d6) |

| Related Substance A | ≤ 0.15% | 0.05% |

| Any Unspecified Impurity | ≤ 0.10% | < 0.05% |

| Total Impurities | ≤ 0.5% | 0.15% |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.12% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

Identity Confirmation

| Test | Specification | Result |

| ¹H-NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrometry (MS) | Conforms to molecular weight | Conforms |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Conforms to reference spectrum | Conforms |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible analysis of this compound. The following sections provide comprehensive protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Orthophosphoric acid

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a phosphate buffer by dissolving potassium phosphate monobasic in water to a final concentration of 20 mM and adjust the pH to 6.8 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (60:40 v/v).[2]

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Sample Preparation: Prepare a sample solution of this compound at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 226 nm[2]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Calculate the purity of this compound by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. Identify and quantify impurities based on their relative retention times and peak areas.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Plasma

Objective: To accurately quantify the concentration of this compound in a biological matrix, typically for use as an internal standard in pharmacokinetic studies.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer

-

Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Human plasma (blank)

Procedure:

-

Mobile Phase Preparation: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Standard and QC Sample Preparation: Prepare stock solutions of Venlafaxine and this compound in methanol. Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Venlafaxine and a fixed concentration of this compound (internal standard) into blank human plasma.

-

Sample Preparation (Protein Precipitation): To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound). Vortex to mix and centrifuge to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

UPLC Conditions:

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient elution may be used to optimize separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Venlafaxine: m/z 278.2 → 121.1

-

This compound: m/z 284.2 → 127.1

-

-

-

Analysis and Quantification: Inject the prepared samples. Construct a calibration curve by plotting the peak area ratio of Venlafaxine to this compound against the concentration of the calibration standards. Determine the concentration of Venlafaxine in unknown samples from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and verify the position of the deuterium labels.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Solvent:

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Spectral Interpretation:

-

¹H NMR: The spectrum should be consistent with the structure of Venlafaxine, with the notable absence or significant reduction of the signal corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the number of protons in the molecule.

-

¹³C NMR: The spectrum should show the expected number of carbon signals for the this compound structure. The signals for the deuterated methyl carbons will be observed as multiplets with reduced intensity due to C-D coupling.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

Objective: To obtain an infrared spectrum of this compound and compare it to a reference spectrum for identity confirmation.

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure:

-

Sample Preparation: Place a small amount of the this compound powder directly on the ATR crystal or prepare a KBr pellet.

-

Data Acquisition: Collect the FTIR spectrum over a range of approximately 4000 to 400 cm⁻¹.[3]

-

Spectral Interpretation: The resulting spectrum should exhibit characteristic peaks corresponding to the functional groups present in the Venlafaxine molecule. Key peaks include:

-

O-H stretch (from the cyclohexanol hydroxyl group)

-

C-H stretches (aromatic and aliphatic)

-

C=C stretches (aromatic ring)

-

C-O stretch (ether and alcohol)

-

C-N stretch The spectrum should be comparable to a known reference spectrum of Venlafaxine, with potential subtle shifts due to the deuterium substitution.

-

Karl Fischer Titration for Water Content

Objective: To determine the water content in the this compound material.

Instrumentation:

-

Karl Fischer titrator (coulometric or volumetric)

Reagents:

-

Karl Fischer reagent (anhydrous methanol, sulfur dioxide, iodine, and a base)

Procedure:

-

Instrument Preparation: Standardize the Karl Fischer reagent with a known amount of water.

-

Sample Analysis: Accurately weigh a suitable amount of this compound and introduce it into the titration vessel.

-

Titration: The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software calculates the percentage of water in the sample based on the amount of reagent consumed.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Residual Solvents

Objective: To identify and quantify any residual solvents from the synthesis and purification process.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler

-

Capillary column suitable for solvent analysis (e.g., DB-624)

Procedure:

-

Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).

-

Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add the solvent.

-

Headspace GC-FID Analysis: The vials are heated to volatilize the solvents, and a portion of the headspace gas is injected into the GC.

-

Identification and Quantification: Identify residual solvents by comparing the retention times of the peaks in the sample chromatogram to those of the standard. Quantify the solvents by comparing the peak areas. The results should comply with the limits set in USP <467>.[4]

Mandatory Visualizations

Venlafaxine Signaling Pathway

The primary mechanism of action of Venlafaxine is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This increases the concentration of these neurotransmitters in the synapse, enhancing their downstream signaling.

Caption: Venlafaxine's mechanism of action.

Experimental Workflow for this compound Reference Standard Qualification

The qualification of a new batch of this compound as a certified reference material involves a rigorous, multi-step process to ensure its identity, purity, and stability.

Caption: Workflow for reference standard qualification.

References

A Technical Guide to Venlafaxine-d6 Reference Standards for Researchers

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of venlafaxine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides an in-depth overview of commercially available Venlafaxine-d6 reference standards, their key characteristics, and a detailed protocol for their application in bioanalytical methods.

This compound, a deuterated analog of the antidepressant venlafaxine, is widely employed as an internal standard in mass spectrometry-based assays. Its near-identical physicochemical properties to the parent drug allow it to effectively compensate for variability during sample preparation and analysis, a critical factor in complex biological matrices.[1][2]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound reference standards in various formats to suit diverse experimental needs. The products are typically available as solutions in methanol or as a neat solid, with certified concentrations and purity levels. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Format |

| Cerilliant (MilliporeSigma) | This compound HCl | 1062606-12-5 | C₁₇H₂₁D₆NO₂ • HCl | - | 1.0 mg/mL in Methanol[3] |

| This compound HCl | 1062606-12-5 | C₁₇H₂₁D₆NO₂ • HCl | - | 100 µg/mL in Methanol[4] | |

| Cayman Chemical | This compound (hydrochloride) | 1062606-12-5 | C₁₇H₂₁D₆NO₂ • HCl | ≥98% | Neat Solid[5] |

| LGC Standards | D,L-Venlafaxine-d6 | 1020720-02-8 | C₁₇H₂₁D₆NO₂ | >95% (HPLC) | Neat Solid |

| MedchemExpress | This compound hydrochloride | - | C₁₇H₂₁D₆NO₂ • HCl | - | Solid[6][7] |

| Pharmaffiliates | Venlafaxine D6 | 940297-06-3 | C₁₇H₂₁D₆NO₂ | - | -[8] |

Note: Purity and other specifications are subject to batch-specific certificates of analysis (CoA), which should be consulted for the most accurate information.

Experimental Protocol: Quantification of Venlafaxine in Plasma using this compound

The following protocol outlines a typical solid-phase extraction (SPE) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of venlafaxine in rat plasma, using this compound as an internal standard. This method is a synthesized representation of established procedures.[1][9]

1. Preparation of Standard and Working Solutions:

-

Primary Stock Solutions: Prepare individual stock solutions of venlafaxine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the venlafaxine stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a concentration of 50 µg/mL with the same diluent.[9]

2. Sample Preparation (Solid-Phase Extraction):

-

To 300 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the 50 µg/mL this compound internal standard working solution and vortex to mix.[9]

-

Condition an appropriate SPE cartridge (e.g., OASIS HLB) with 1 mL of methanol followed by 1 mL of deionized water.[9]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3. UPLC-MS/MS Analysis:

-

Chromatographic Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm) or equivalent.[9]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (containing 2 mM ammonium acetate) at a ratio of 80:20 (v/v) is often effective.[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Injection Volume: 7 µL.[9]

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion and multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

4. Data Analysis:

Quantify venlafaxine in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard in the calibration samples.

Diagrams

Caption: Bioanalytical workflow for venlafaxine quantification.

Caption: Logical relationship in internal standard-based quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. This compound HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biocompare.com [biocompare.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Venlafaxine-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Venlafaxine-d6, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This guide is intended for use by researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, analytical applications, and the biochemical pathways influenced by its non-deuterated counterpart.

Core Physicochemical Data

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Venlafaxine, enabling precise quantification in biological matrices through mass spectrometry-based methods. Below are the key physicochemical properties of this compound and its common salt form.

| Property | D,L-Venlafaxine-d6 | This compound Hydrochloride |

| CAS Number | 1020720-02-8 | 1062606-12-5 |

| Molecular Formula | C₁₇H₂₁D₆NO₂ | C₁₇H₂₁D₆NO₂ • HCl |

| Molecular Weight | 283.44 g/mol | 319.9 g/mol |

| Alternate Names | 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6 | 1-[2-[di(methyl-d₃)amino]-1-(4-methoxyphenyl)ethyl]-cyclohexanol, monohydrochloride |

Mechanism of Action and Signaling Pathways

Venlafaxine, the non-deuterated parent compound of this compound, exerts its therapeutic effects by potently inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal.[1][2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][3] At lower doses, Venlafaxine predominantly inhibits serotonin reuptake, with norepinephrine reuptake inhibition becoming more significant at higher doses.[2][3] At very high doses, it may also weakly inhibit dopamine reuptake.[4]

Beyond its primary mechanism, research suggests that Venlafaxine's antidepressant effects may also be mediated through the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[5][6][7] This neurotrophin plays a crucial role in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF by Venlafaxine may contribute to the long-term therapeutic effects on mood and cognition.[5][7] Studies have indicated that this process may involve the PI3k/PKB/eNOS signaling pathway.[6] Furthermore, in other cellular contexts, Venlafaxine has been shown to induce apoptosis in human melanoma cells through the JNK1/2-Nur77 signaling pathway.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Venlafaxine - Wikipedia [en.wikipedia.org]

- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Venlafaxine inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Applications of Deuterium-Labeled Venlafaxine in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1][2] In the realm of pharmaceutical research and development, deuterium-labeled venlafaxine has emerged as an indispensable tool. This technical guide provides an in-depth exploration of the core applications of deuterium-labeled venlafaxine, focusing on its critical role as an internal standard in bioanalytical assays and its strategic use in modifying the drug's pharmacokinetic profile through the kinetic isotope effect. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Deuterium-Labeled Venlafaxine as an Internal Standard in Bioanalysis

The most prevalent application of deuterium-labeled venlafaxine, such as Venlafaxine-d6, D,L-Venlafaxine-d11, and d9-Venlafaxine, is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis.[1][3][4][5][6][7][8] The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based assays, as it ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[3][4]

Principle

A deuterated internal standard is chemically identical to the analyte of interest (venlafaxine) but has a higher mass due to the replacement of hydrogen atoms with deuterium atoms.[5] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.[5][9] This co-elution and co-ionization behavior allows the internal standard to effectively normalize for any sample-to-sample variations, leading to more reliable and reproducible quantification.[1][4]

Data Presentation: Analytical Method Parameters

The following tables summarize key quantitative data for the analysis of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), using deuterium-labeled internal standards.

Table 1: Mass Spectrometry Parameters for Venlafaxine and Deuterated Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Venlafaxine | 278.2 | 121.1 |

| O-desmethylvenlafaxine (ODV) | 264.2 | 107.1 |

| This compound | 284.2 | 64.1 |

| D,L-Venlafaxine-d11 | ~289.4 | ~124.0, ~64.0 |

Data compiled from multiple sources. The exact m/z values for D,L-Venlafaxine-d11 can vary based on the specific labeling pattern.[5]

Table 2: Limits of Detection (LOD) and Lower Limits of Quantification (LLOQ) in Rat Plasma [3]

| Analyte | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Venlafaxine (VEN) | 2.66 | 7.98 |

| O-desmethylvenlafaxine (ODV) | 2.78 | 8.34 |

These values were determined using a UPLC-MS/MS method with this compound as the internal standard.[3]

Experimental Protocols

Below are detailed methodologies for common experiments involving deuterium-labeled venlafaxine as an internal standard.

This protocol is a rapid and straightforward method for sample cleanup.

Objective: To remove proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples (calibration standards, quality controls, or unknown samples)

-

Deuterium-labeled venlafaxine internal standard working solution (e.g., 100 ng/mL Venlafaxine-d11)

-

Acetonitrile containing 0.1% formic acid

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.[1]

-

Add 300 µL of acetonitrile with 0.1% formic acid to precipitate the proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

This protocol provides a more thorough cleanup for complex biological matrices.

Objective: To isolate and concentrate venlafaxine and its internal standard from biological fluids.

Materials:

-

Plasma or serum samples

-

Deuterium-labeled venlafaxine internal standard working solution

-

Orthophosphoric acid

-

Reversed-phase SPE cartridges (e.g., C8 or C18)

-

SPE manifold

-

Methanol

-

Acetonitrile

-

Ammonia solution

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To a 1 mL aliquot of plasma or serum, add the internal standard. Acidify the sample with a small volume of orthophosphoric acid to disrupt protein binding.[9]

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the analytes with a strong organic solvent, such as methanol or acetonitrile, often made basic with a small amount of ammonia (e.g., 2-5%).[9]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

Visualization: Experimental Workflow

Caption: Workflow for venlafaxine analysis using a deuterated internal standard.

Modifying Pharmacokinetics via the Deuterium Kinetic Isotope Effect

A more advanced application of deuterium labeling in venlafaxine research is to intentionally alter its metabolic profile.[2][10] This is achieved by leveraging the deuterium kinetic isotope effect (KIE), a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage can slow down the rate of the enzymatic reaction.[2][11]

Principle of the Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when deuterium is substituted at a position where a bond is broken in the rate-determining step of a reaction.[11] In the context of drug metabolism, if a C-H bond is cleaved by a metabolic enzyme (e.g., Cytochrome P450), replacing that hydrogen with deuterium can significantly reduce the rate of metabolism.[10][12]

Venlafaxine is primarily metabolized via O-demethylation by the polymorphic enzyme CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV).[2][10] This metabolic pathway is a major determinant of the drug's pharmacokinetic variability.[2] By strategically placing deuterium atoms on the O-methyl group, the rate of this metabolic conversion can be reduced.

SD-254: A Deuterated Analog of Venlafaxine

Auspex Pharmaceuticals developed SD-254, a deuterated analog of venlafaxine, with the aim of improving its pharmacokinetic properties.[10][13] The goal was to slow down the metabolism of venlafaxine, potentially leading to a longer half-life, reduced side effects, and less pharmacokinetic variability due to CYP2D6 polymorphisms.[13] While the clinical development of deuterated venlafaxine was ultimately halted, the principle remains a valid strategy in drug development.[2]

Potential Advantages of Deuterating Venlafaxine

-

Improved Metabolic Stability: Reduced rate of clearance can lead to a longer biological half-life.[10][14]

-

Reduced Pharmacokinetic Variability: Less dependence on the activity of polymorphic enzymes like CYP2D6.[2]

-

Potentially Improved Side Effect Profile: More stable plasma concentrations may reduce peak-related side effects.[13]

-

Metabolic Shunting: Altering the primary metabolic pathway could potentially reduce the formation of undesirable metabolites.[10]

Visualization: Metabolic Pathway and Effect of Deuteration

Caption: Effect of deuteration on the metabolism of venlafaxine.

Conclusion

Deuterium-labeled venlafaxine is a versatile and powerful tool in pharmaceutical research. Its primary application as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of venlafaxine and its metabolites in biological matrices, supporting pharmacokinetic and therapeutic drug monitoring studies. Furthermore, the strategic incorporation of deuterium to modify the drug's metabolic fate through the kinetic isotope effect represents a sophisticated approach to drug design, aiming to enhance pharmacokinetic properties and reduce inter-individual variability. This guide has provided a comprehensive overview of these applications, complete with quantitative data and detailed experimental protocols, to aid researchers in leveraging the full potential of deuterium-labeled venlafaxine in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. benchchem.com [benchchem.com]

- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

A Technical Guide to Venlafaxine Metabolism and the Role of its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the metabolism of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). It delves into the critical role of the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, the resulting pharmacokinetic variability, and the innovative use of deuterium substitution as a strategy to optimize the drug's metabolic profile.

Introduction to Venlafaxine

Venlafaxine, marketed under brand names like Effexor, is an antidepressant used for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder[1][2][3]. Its therapeutic effect is achieved by inhibiting the reuptake of both serotonin and norepinephrine in the central nervous system, thereby potentiating neurotransmitter activity[3][4][5]. Following oral administration, venlafaxine is well-absorbed and undergoes extensive first-pass metabolism in the liver, a critical factor that dictates its pharmacokinetic profile and clinical response[5][6][7].

The Metabolic Pathways of Venlafaxine

The biotransformation of venlafaxine is complex, involving multiple cytochrome P450 enzymes and resulting in several metabolites. The two primary pathways are O-demethylation and N-demethylation.

2.1 Primary Pathway: O-demethylation The principal metabolic route for venlafaxine is O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV) [1][6][8]. This reaction is almost exclusively catalyzed by the CYP2D6 isoenzyme[1][6][8][9]. ODV is pharmacologically active, exhibiting a similar SNRI profile to the parent compound, and contributes significantly to the overall therapeutic effect[1][2][4][8]. In fact, ODV has been developed as a separate antidepressant drug known as desvenlafaxine[1][8].

2.2 Minor Pathway: N-demethylation A secondary, minor metabolic pathway is the N-demethylation of venlafaxine to form N-desmethylvenlafaxine (NDV) [6][8]. This pathway is catalyzed by CYP3A4 and CYP2C19[6][8]. NDV is considered to have weak pharmacological activity compared to venlafaxine and ODV[8].

2.3 Subsequent Metabolism Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV) , a minor metabolite with no known significant pharmacological effect[6][8]. Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours, comprising unchanged venlafaxine (5%), unconjugated ODV (29%), conjugated ODV (26%), and other minor inactive metabolites (27%)[4][5][6].

The Impact of CYP2D6 Genetic Polymorphism

The heavy reliance of venlafaxine's primary metabolic pathway on the CYP2D6 enzyme makes its pharmacokinetics highly susceptible to genetic variations in the CYP2D6 gene. This gene is highly polymorphic, leading to distinct patient phenotypes with varying enzyme activity.

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles (approx. 7% of Caucasians) exhibit significantly reduced O-demethylation[1]. This results in higher plasma concentrations of the parent drug venlafaxine and lower concentrations of the active metabolite ODV[1]. This shift in the venlafaxine-to-ODV ratio is associated with an increased risk of adverse effects[9][10].

-

Intermediate Metabolizers (IMs): These individuals have decreased, but not absent, CYP2D6 function.

-

Extensive Metabolizers (EMs): This is the "normal" phenotype with fully functional CYP2D6 activity.

-

Ultrarapid Metabolizers (UMs): Caused by CYP2D6 gene duplication, these individuals metabolize venlafaxine very rapidly, leading to lower-than-expected plasma concentrations of venlafaxine and high concentrations of ODV, which may impact therapeutic efficacy[9].

The metabolic ratio of ODV to venlafaxine is a key indicator of CYP2D6 phenotype[9]. Despite pharmacokinetic differences, the FDA label for venlafaxine does not mandate dose adjustments for PMs, arguing that the total concentration of active compounds (venlafaxine plus ODV) is similar between PMs and EMs[1]. However, some clinical guidelines recommend considering alternative antidepressants not metabolized by CYP2D6 for known PMs to avoid potential side effects[1][10].

Deuterated Venlafaxine: A Strategy to Mitigate Metabolic Variability

To address the pharmacokinetic variability caused by CYP2D6 polymorphism, a deuterated analog of venlafaxine (SD-254) was developed[11][12][13]. This approach leverages a principle known as the Kinetic Isotope Effect (KIE) [14][15].

4.1 The Kinetic Isotope Effect Deuterium (D) is a stable, heavy isotope of hydrogen (H)[16]. A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting that hydrogen with deuterium can significantly slow down the reaction rate[14][15][17]. This is the kinetic isotope effect.

4.2 Application to Venlafaxine In the case of venlafaxine, the rate-limiting step for its primary metabolism is the CYP2D6-mediated cleavage of a C-H bond on the O-methyl group. By selectively replacing these hydrogens with deuterium, the rate of O-demethylation is slowed[11][13].

The intended therapeutic advantages of this modification include:

-

Reduced Metabolic Rate: Slowing the formation of ODV.

-

Increased Drug Half-Life: Potentially allowing for less frequent dosing[12][13].

-

Decreased Pharmacokinetic Variability: By making the primary CYP2D6 pathway less dominant, the metabolic profile becomes less dependent on an individual's CYP2D6 genotype, leading to more predictable drug exposure across the patient population.

-

Improved Safety Profile: Potentially reducing side effects associated with high peak concentrations of the parent drug in CYP2D6 poor metabolizers[12].

While the clinical development of deuterated venlafaxine was ultimately halted, the strategy represents a powerful application of medicinal chemistry to overcome pharmacogenetic liabilities[11].

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize key quantitative data related to venlafaxine metabolism and the influence of CYP2D6 status.

Table 1: Pharmacokinetic Parameters of Venlafaxine and O-Desmethylvenlafaxine (ODV)

| Parameter | Venlafaxine | O-Desmethylvenlafaxine (ODV) | Source(s) |

|---|---|---|---|

| Elimination Half-life (T½) | 5 ± 2 hours (Immediate Release) | 11 ± 2 hours | [2] |

| 15 ± 6 hours (Extended Release) | [2] | ||

| Apparent Volume of Distribution (Vd) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg | [6][7] |

| Plasma Protein Binding | 27% ± 2% | 30% ± 12% | [2][6] |

| Renal Excretion (as % of dose) | ~5% (unchanged) | ~55% (unconjugated + conjugated) |[4][6] |

Table 2: Impact of CYP2D6 Phenotype on Venlafaxine Metabolic Ratio (ODV/V)

| CYP2D6 Phenotype | ODV/V Ratio Range | Interpretation | Source(s) |

|---|---|---|---|

| Poor Metabolizer (PM) | < 0.3 | Significantly reduced O-demethylation | [9] |

| Intermediate Metabolizer (IM) | 1.1 ± 0.8 | Decreased O-demethylation | [9] |

| Extensive Metabolizer (EM) | Median of 1.8 | Normal O-demethylation | [9] |

| Ultrarapid Metabolizer (UM) | > 5.2 | Markedly increased O-demethylation |[9] |

Key Experimental Protocols

The following are synthesized methodologies for standard preclinical experiments used to evaluate the metabolism and pharmacokinetics of compounds like venlafaxine.

6.1 Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)

-

Objective: To determine the metabolic stability of a test compound and identify the primary metabolic pathways and enzymes involved in vitro.

-

Materials & Reagents:

-

Pooled Human Liver Microsomes (HLMs)

-

Test compound (e.g., Venlafaxine) stock solution (e.g., in DMSO or Methanol)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or 10 mM NADPH stock)

-

Internal Standard (IS) for analytical quantification (e.g., deuterated venlafaxine)

-

Ice-cold acetonitrile or methanol (quenching solution)

-

-

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes. Each mixture (total volume 200 µL) should contain HLMs (final concentration e.g., 1 mg/mL) and the test compound (at various concentrations, e.g., 2–16 µM) in phosphate buffer[18][19].

-

Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature[18][19].

-

Initiate the metabolic reaction by adding NADPH (to a final concentration of 1 mM)[18][19]. For control (non-metabolized) samples, add buffer instead of NADPH.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath[18][19].

-

Terminate (quench) the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard[18][19].

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein[18][19].

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to quantify the remaining parent compound and the formation of metabolites (e.g., ODV)[18].

-

6.2 Protocol: In Vivo Pharmacokinetic Study in a Rat Model

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound in a living organism.

-

Animal Model: Male Sprague-Dawley rats (180-220g), acclimatized for at least one week with free access to food and water[18][19]. All protocols must be approved by an Institutional Animal Care and Use Committee.

-

Procedure:

-

Fast rats overnight prior to dosing.

-

Administer the test compound (e.g., venlafaxine at 20 mg/kg) via oral gavage[18][20].

-

Collect serial blood samples (approx. 100-200 µL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes[18].

-

For drug interaction studies, a second group of rats would be pre-treated with an inhibitor/inducer before receiving the test compound[18].

-

-

Sample Processing:

-

Immediately centrifuge the blood samples (e.g., 4,000 x g for 10 minutes) to separate the plasma.

-

Store the resulting plasma samples at -80°C until analysis.

-

-

Analysis:

-

Perform protein precipitation on plasma samples using acetonitrile containing an internal standard.

-

Quantify the concentrations of the parent drug and its major metabolites (e.g., venlafaxine and ODV) in the plasma samples using a validated UPLC-MS/MS method[18].

-

Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.

-

Conclusion

The metabolism of venlafaxine is a clear example of how pharmacogenetics can introduce significant inter-individual variability in drug response and tolerability. The dominant role of the polymorphic CYP2D6 enzyme in its clearance makes the ODV/venlafaxine ratio a useful biomarker for metabolic phenotype. The development of deuterated venlafaxine illustrates a sophisticated and rational drug design strategy aimed at overcoming these genetic liabilities[11]. By leveraging the kinetic isotope effect, such analogs can offer a more predictable and potentially safer pharmacokinetic profile[13][16]. Although this specific deuterated candidate did not proceed to market, the principles underlying its design remain a valuable and actively pursued strategy in modern drug development for optimizing therapeutic agents.

References

- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Venlafaxine - Wikipedia [en.wikipedia.org]

- 3. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 17. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pharmacokinetics of Venlafaxine and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Its pharmacokinetic profile is characterized by extensive metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of its major active metabolite, O-desmethylvenlafaxine (ODV). This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of venlafaxine and ODV. It includes detailed tables of key pharmacokinetic parameters, summaries of experimental protocols for their quantification, and visualizations of the metabolic pathways and pharmacogenomic influences.

Introduction

Venlafaxine hydrochloride is a structurally novel phenylethylamine antidepressant.[2] Its therapeutic efficacy is attributed to the potentiation of neurotransmitter activity in the central nervous system through the inhibition of serotonin and norepinephrine reuptake.[1] At higher doses, it also weakly inhibits dopamine reuptake.[3] A crucial aspect of venlafaxine's clinical pharmacology is its extensive first-pass metabolism to O-desmethylvenlafaxine (ODV), a metabolite that is equipotent to the parent drug.[4] The significant inter-individual variability in the clinical response and side effect profile of venlafaxine is largely influenced by the pharmacokinetics of both the parent drug and its active metabolite, with genetic polymorphisms in CYP2D6 playing a pivotal role.[5]

Pharmacokinetic Profile

Absorption

Venlafaxine is well-absorbed after oral administration, with at least 92% of a single oral dose being absorbed.[6] However, due to extensive first-pass metabolism, its absolute bioavailability is approximately 45%.[6] Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours for immediate-release (IR) formulations and 5.5 to 9 hours for extended-release (ER) formulations.[1] The rate of absorption of the ER formulation is slower, but the extent of absorption is the same as the IR formulation.[6] Food has been shown to delay the time to peak plasma concentration (Tmax) of venlafaxine but does not significantly affect the Cmax or the area under the concentration-time curve (AUC), indicating that it does not alter the extent of absorption.[7]

Distribution

Venlafaxine and its active metabolite ODV are widely distributed in the body. The apparent volume of distribution at steady-state is 7.5 ± 3.7 L/kg for venlafaxine and 5.7 ± 1.8 L/kg for ODV.[6] Both compounds exhibit low binding to plasma proteins, with venlafaxine being 27% to 30% bound and ODV being approximately 30% bound.[6] This low protein binding suggests a lower potential for drug-drug interactions due to displacement from plasma proteins.

Metabolism

Venlafaxine undergoes extensive hepatic metabolism. The primary metabolic pathway is O-demethylation to form the active metabolite ODV, a reaction predominantly catalyzed by the CYP2D6 isoenzyme.[5] Other minor metabolic pathways include N-demethylation to N-desmethylvenlafaxine (NDV), which is mediated by CYP2C9, CYP2C19, and CYP3A4.[6] ODV and NDV are further metabolized to N,O-didesmethylvenlafaxine (NODV).[6]

The genetic polymorphism of CYP2D6 is a major determinant of the pharmacokinetic variability of venlafaxine.[5] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

-

Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly higher plasma concentrations of venlafaxine and lower concentrations of ODV.

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Have two fully functional alleles, representing the "normal" metabolic capacity.

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, resulting in faster metabolism of venlafaxine to ODV.

Excretion

The primary route of elimination for venlafaxine and its metabolites is via the kidneys.[3] Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours.[8] Of this, about 5% is excreted as unchanged venlafaxine, 29% as unconjugated ODV, 26% as conjugated ODV, and 27% as other minor inactive metabolites.[1] The elimination half-life of venlafaxine is approximately 5 ± 2 hours for the immediate-release formulation and about 15 ± 6 hours for the extended-release formulation.[3] The elimination half-life of ODV is approximately 11 ± 2 hours.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for venlafaxine and its active metabolite, O-desmethylvenlafaxine.

Table 1: General Pharmacokinetic Parameters of Venlafaxine and O-Desmethylvenlafaxine (ODV)

| Parameter | Venlafaxine | O-Desmethylvenlafaxine (ODV) | Reference(s) |

| Bioavailability (Absolute) | ~45% | - | [6] |

| Time to Peak (Tmax) - IR | 2-3 hours | - | [1] |

| Time to Peak (Tmax) - ER | 5.5-9 hours | 9 hours | [1][6] |

| Plasma Protein Binding | 27-30% | ~30% | [6] |

| Volume of Distribution (Vd) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg | [6] |

| Elimination Half-life (t½) - IR | 5 ± 2 hours | 11 ± 2 hours | [1] |

| Elimination Half-life (t½) - ER | 10.7 ± 3.2 hours | - | [1] |

| Clearance (CL/F) | 1.3 ± 0.6 L/h/kg | 0.4 ± 0.2 L/h/kg | [6] |

Table 2: Impact of CYP2D6 Genotype on Venlafaxine and ODV Pharmacokinetics (Single Dose)

| Genotype Group | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |

| CYP2D61/1, 1/2 (EM) | Venlafaxine | 25.1 ± 9.4 | 123 ± 55 | [1] |

| ODV | 81.3 ± 27.5 | 1146 ± 311 | [1] | |

| CYP2D61/10, 2/10 (IM) | Venlafaxine | 37.9 ± 12.6 | 249 ± 103 | [1] |

| ODV | 60.1 ± 14.5 | 933 ± 189 | [1] | |

| CYP2D610/10, 5/10 (PM) | Venlafaxine | 71.4 ± 22.8 | 718 ± 386 | [1] |

| ODV | 38.9 ± 11.2 | 601 ± 183 | [1] |

Data from a study in a Japanese population with 25 mg or 37.5 mg oral doses.

Table 3: Pharmacokinetic Parameters of Venlafaxine Extended-Release (ER) Formulations

| Dose | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference(s) |

| 75 mg | Capsule (Reference) | 225 | - | 2 | [6] |

| 150 mg | Capsule (Reference) | 150 | - | 5.5 | [6] |

| 150 mg | Capsule (Test, mixed with applesauce) | - | - | - | [9] |

Note: Direct comparative values for Cmax and AUC for all formulations and doses in a single table are challenging to compile due to variability in study designs. The provided data offers a snapshot from different studies.

Experimental Protocols

This section provides a summary of methodologies for key experiments cited in the literature for the analysis of venlafaxine and its metabolites.

Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS

Objective: To determine the concentrations of venlafaxine and ODV in human plasma for pharmacokinetic studies.

Methodology Summary:

-

Sample Preparation: A common method is protein precipitation. To a plasma sample (e.g., 0.5 mL), an internal standard (e.g., cetirizine) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to separate the precipitated proteins. The resulting supernatant is collected for analysis.[3] An alternative method is solid-phase extraction (SPE), where the plasma sample is loaded onto an SPE cartridge, washed, and then the analytes are eluted with a solvent like methanol.[10]

-

Chromatographic Separation: A reversed-phase C18 or a cyano column is typically used for separation.[3][11] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid) in an isocratic or gradient elution mode.[3][11]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used for detection.[3][4] The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for venlafaxine, ODV, and the internal standard.[11]

-

Quantification: Calibration curves are generated by analyzing plasma samples spiked with known concentrations of venlafaxine and ODV. The concentration of the analytes in the study samples is then determined by comparing their peak area ratios to the internal standard against the calibration curve.[3]

CYP2D6 Genotyping

Objective: To determine the CYP2D6 genotype of study participants to assess its influence on venlafaxine pharmacokinetics.

Methodology Summary:

-

DNA Extraction: Genomic DNA is isolated from peripheral lymphocytes obtained from whole blood samples.[8]

-

Genotyping Assays: Various methods can be employed for genotyping. One common approach is polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) analysis to detect specific single nucleotide polymorphisms (SNPs) that define different CYP2D6 alleles.[8] DNA microarray technologies are also used, which can simultaneously identify multiple allele variants.[12] These assays are designed to detect key alleles associated with poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.

CYP2D6 Phenotyping